2-(2-Chlorophenyl)-3-oxopentanenitrile
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Overview
Description
2-(2-Chlorophenyl)-3-oxopentanenitrile is an organic compound that belongs to the class of nitriles It features a chlorophenyl group attached to a pentanenitrile backbone, making it a versatile intermediate in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-3-oxopentanenitrile typically involves the reaction of 2-chlorobenzaldehyde with a suitable nitrile source under controlled conditions. One common method is the Knoevenagel condensation, where 2-chlorobenzaldehyde reacts with malononitrile in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-3-oxopentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of functionalized derivatives, expanding the compound’s utility in synthetic chemistry .
Scientific Research Applications
2-(2-Chlorophenyl)-3-oxopentanenitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: Research into its derivatives has shown promise in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-3-oxopentanenitrile involves its interaction with specific molecular targets and pathways. The compound’s nitrile group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity and signaling pathways. This interaction can result in various biological effects, including inhibition of enzyme function and alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-1-iodooctane
- 2-Chloro-3-methylpentane
- p-Bromochlorobenzene
- 1-Chloro-4-ethylcyclohexane
Uniqueness
2-(2-Chlorophenyl)-3-oxopentanenitrile stands out due to its unique combination of a chlorophenyl group and a nitrile functionality. This structural feature imparts distinct reactivity and versatility, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C11H10ClNO |
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Molecular Weight |
207.65 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-3-oxopentanenitrile |
InChI |
InChI=1S/C11H10ClNO/c1-2-11(14)9(7-13)8-5-3-4-6-10(8)12/h3-6,9H,2H2,1H3 |
InChI Key |
WSWCNOMTOVWMLG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C#N)C1=CC=CC=C1Cl |
Origin of Product |
United States |
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